Therapeutic Index: E7K,I9K‑IsCT Outperforms Wild‑Type IsCT by 34‑Fold in Human Erythrocyte Hemolysis vs. Antimicrobial Activity
In a direct head‑to‑head comparison, the rationally designed analog E7K,I9K‑IsCT achieved a therapeutic index (HC₅₀/MIC against E. coli) of 166.11, while the wild‑type IsCT precursor‑derived mature peptide yielded a therapeutic index of only 4.83. The superior selectivity is driven by a large increase in HC₅₀ (reduced hemolysis) combined with a lower MIC [1].
| Evidence Dimension | Therapeutic index (HC₅₀/MIC against Escherichia coli) |
|---|---|
| Target Compound Data | IsCT‑derived analog E7K,I9K‑IsCT: therapeutic index = 166.11 |
| Comparator Or Baseline | Wild‑type IsCT mature peptide (derived from the IsCT precursor): therapeutic index = 4.83 |
| Quantified Difference | 34.4‑fold higher therapeutic index for E7K,I9K‑IsCT vs. wild‑type IsCT |
| Conditions | Fresh human erythrocyte hemolysis (HC₅₀) and broth microdilution MIC against E. coli ATCC 25922; data represent mean of three independent experiments ± SD [1]. |
Why This Matters
Users evaluating the IsCT precursor for antimicrobial design should prioritize analogs with validated therapeutic indices, as the wild‑type mature peptide's poor selectivity (TI < 5) limits its direct translational utility.
- [1] Tripathi JK, Kathuria M, Kumar A, Mitra K, Ghosh JK. An unprecedented alteration in mode of action of IsCT resulting its translocation into bacterial cytoplasm and inhibition of macromolecular syntheses. Sci Rep. 2015;5:9127. doi:10.1038/srep09127 View Source
